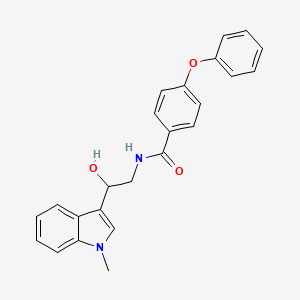

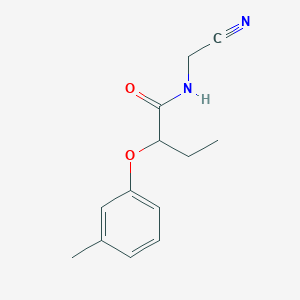

N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

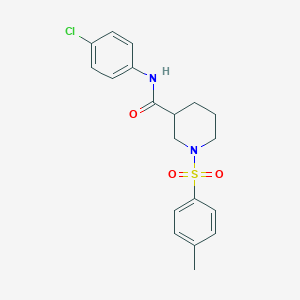

“N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide” is a chemical compound. Based on its name, it likely contains a cyanomethyl group (-CH2CN), a 3-methylphenoxy group (a phenoxy group with a methyl group at the 3rd position), and a butanamide group (a four-carbon chain with an amide group at one end) .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3-methylphenol compound with a suitable bromo or chloro compound to introduce the phenoxy group, followed by a reaction with a cyanomethyl compound to introduce the cyanomethyl group . The final step would likely involve the formation of the amide group .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the cyanomethyl, 3-methylphenoxy, and butanamide groups . The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the cyanomethyl, 3-methylphenoxy, and butanamide groups . These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the cyanomethyl, 3-methylphenoxy, and butanamide groups . For example, the presence of the polar amide group could potentially influence the compound’s solubility in various solvents .科学的研究の応用

Renewable Thermosetting Resins

A renewable bisphenol, synthesized through a solvent-free, Ru-catalyzed olefin metathesis coupling reaction followed by hydrogenation, was used to create a new bis(cyanate) ester with significant thermal stability and a glass transition temperature (Tg) of 186°C. This development emphasizes the potential of N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide derivatives for high-performance, sustainable resins suited for maritime environments, showcasing the shift towards full-performance resins from renewable feedstocks (Harvey et al., 2014).

Electrocatalytic Synthesis of Hydrogen Peroxide

Mesoporous nitrogen-doped carbon derived from the ionic liquid N-butyl-3-methylpyridinium dicyanamide showcases a highly active, economical, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This innovation points to a safe, sustainable, and cost-efficient method for producing hydrogen peroxide in a flow-reactor-based system (Fellinger et al., 2012).

Catecholase Activity with Nickel(II) Complexes

The synthesis of dinuclear and polymeric Ni(II) complexes utilizing phenol-based compartmental ligands, including dicyanamide as a bridging ligand, aimed to explore their catecholase-like activity. These complexes, active in catalyzing the aerobic oxidation of catechol to benzoquinone in the presence of hydrogen peroxide, reveal the potential of this compound and its derivatives in mimicking enzymatic activities relevant to biomedical research and environmental applications (Ghosh et al., 2014).

特性

IUPAC Name |

N-(cyanomethyl)-2-(3-methylphenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-12(13(16)15-8-7-14)17-11-6-4-5-10(2)9-11/h4-6,9,12H,3,8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDULRHIYYLSCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC#N)OC1=CC=CC(=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2944059.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2944061.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2944063.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2944064.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2944072.png)